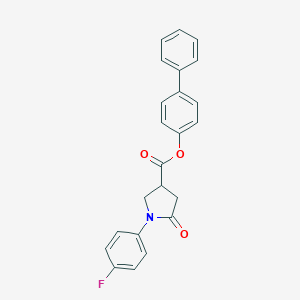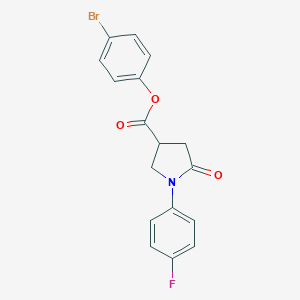
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate, also known as MBOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines, resulting in the prevention of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the prevention of oxidative stress, inflammation, and cell death. It has also been found to improve mitochondrial function and enhance cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the research and development of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate. These include the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylpropiophenone in the presence of a base to form 1-(4-methylphenyl)-1-oxopropan-2-yl 4-bromobenzene-1-carboxylate. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Nombre del producto |
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C21H20BrNO4 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO4/c1-13-3-5-15(6-4-13)20(25)14(2)27-21(26)16-11-19(24)23(12-16)18-9-7-17(22)8-10-18/h3-10,14,16H,11-12H2,1-2H3 |
Clave InChI |
RRJVFNWSEJPLLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)











![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
